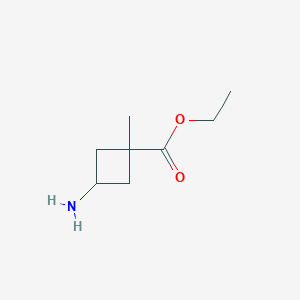

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate

Overview

Description

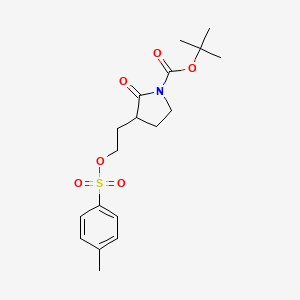

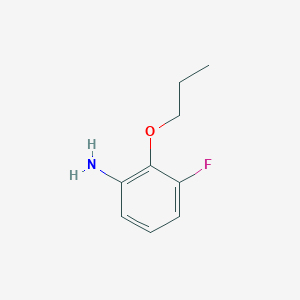

Ethyl cis-3-Amino-1-methylcyclobutanecarboxylate hydrochloride is a chemical compound with the CAS Number: 1987332-74-0 . It has a molecular weight of 193.67 .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylate hydrochloride . The InChI code is 1S/C8H15NO2.ClH/c1-3-11-7(10)8(2)4-6(9)5-8;/h6H,3-5,9H2,1-2H3;1H/t6-,8+; .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Ethyl cis-3-amino-1-methylcyclobutanecarboxylate does not have direct references in the provided abstracts. However, exploring closely related research offers insights into the scientific applications of similar compounds, focusing on their roles in various fields such as synthetic chemistry, pharmacology, and agriculture. This summary highlights findings from the most relevant studies, excluding information related to drug use, dosage, and side effects as requested.

Applications in Synthetic Chemistry

One significant area of application is in synthetic chemistry, where similar compounds are utilized in the synthesis and transformations of functionalized β-amino acid derivatives. These derivatives play a crucial role in drug research due to their biological relevance. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), are widely employed to access alicyclic β-amino acids or other densely functionalized derivatives. This methodology showcases versatility, robustness, and efficiency in creating molecular entities for pharmaceutical applications (Kiss et al., 2018).

Pharmacological Research

In pharmacology, the manipulation of ethylene and its precursor molecules for controlling physiological processes in plants and potentially humans is a notable application. Ethylene, a small two-carbon molecule, significantly influences plant biology. The biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), beyond being a simple precursor, plays multiple roles in plant biology, potentially paralleling applications for this compound in manipulating similar pathways (Van de Poel & Van Der Straeten, 2014).

Agricultural Enhancements

In agriculture, the use of plant growth-promoting bacteria (PGPB) that produce ACC deaminase has shown promise in mitigating the effects of abiotic stress on plants, enhancing growth and sustainability. These bacteria help lower stress-induced ethylene levels, suggesting that similar compounds could be engineered or applied to improve crop resilience and yield under stress conditions (Naing et al., 2021).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-amino-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-7(10)8(2)4-6(9)5-8/h6H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIDITHWVZAHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801172989 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-1-methyl-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1408075-83-1 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-1-methyl-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Butenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448105.png)

![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)

![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)

![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)

![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)